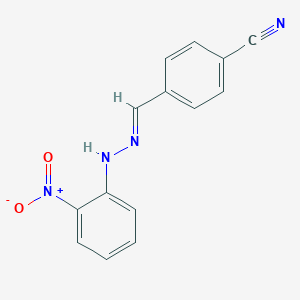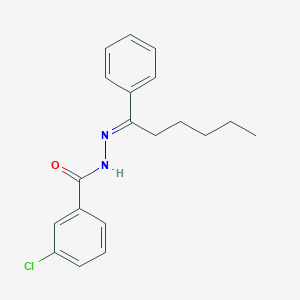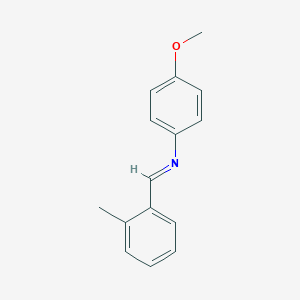
4-(2-{2-nitrophenyl}carbohydrazonoyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-{2-nitrophenyl}carbohydrazonoyl)benzonitrile is an organic compound with the molecular formula C14H10N4O2 It is characterized by the presence of a nitrophenyl group and a benzonitrile moiety connected through a hydrazinylidene linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{2-nitrophenyl}carbohydrazonoyl)benzonitrile typically involves the reaction of 2-nitrobenzaldehyde with 4-cyanobenzohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-{2-nitrophenyl}carbohydrazonoyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazinylidene linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted hydrazinylidene derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-{2-nitrophenyl}carbohydrazonoyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(2-{2-nitrophenyl}carbohydrazonoyl)benzonitrile involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydrazinylidene linkage can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{[(E)-2-(2-nitrophenyl)hydrazono]methyl}benzonitrile
- 4-{(E)-[2-(3-bromophenyl)hydrazinylidene]methyl}benzonitrile
Uniqueness
4-(2-{2-nitrophenyl}carbohydrazonoyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitrophenyl group and hydrazinylidene linkage make it a versatile compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C14H10N4O2 |
|---|---|
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
4-[(E)-[(2-nitrophenyl)hydrazinylidene]methyl]benzonitrile |
InChI |
InChI=1S/C14H10N4O2/c15-9-11-5-7-12(8-6-11)10-16-17-13-3-1-2-4-14(13)18(19)20/h1-8,10,17H/b16-10+ |
InChI-Schlüssel |
KFEBRBRFEHQRRD-MHWRWJLKSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)N/N=C/C2=CC=C(C=C2)C#N)[N+](=O)[O-] |
SMILES |
C1=CC=C(C(=C1)NN=CC2=CC=C(C=C2)C#N)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C(=C1)NN=CC2=CC=C(C=C2)C#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(5-Bromo-2,4-dimethoxybenzylidene)amino]benzonitrile](/img/structure/B326065.png)



![1-N-[(Z)-indol-3-ylidenemethyl]-4-N-phenylbenzene-1,4-diamine](/img/structure/B326071.png)
![1-(3-{[(2-Methoxy-1-naphthyl)methylene]amino}phenyl)ethanone](/img/structure/B326072.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-methoxybenzohydrazide](/img/structure/B326074.png)
![2-[(2-Chlorobenzylidene)amino]benzamide](/img/structure/B326078.png)
![3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]benzonitrile](/img/structure/B326080.png)
![N'-[(2-methoxy-1-naphthyl)methylene]-3-methylbenzohydrazide](/img/structure/B326081.png)
![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-4-methoxybenzohydrazide](/img/structure/B326082.png)
![N-[(E)-(2-methylphenyl)methylideneamino]-2-nitrobenzamide](/img/structure/B326085.png)
![6-bromo-5-methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B326086.png)
